molecular formula C21H26N2O2 B3025690 1-Phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester CAS No. 61085-55-0

1-Phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester

Cat. No. B3025690
CAS RN: 61085-55-0
M. Wt: 338.4 g/mol
InChI Key: IFQWTLUCYHGSSI-UHFFFAOYSA-N
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Description

“1-Phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester” is a chemical compound . It is an important intermediate in the preparation of a new type of potent anesthetic analgesic .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a piperidine ring with a carboxylic acid moiety . The exact structure is not available in the retrieved sources.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Conversion to Esters for Carfentanil Synthesis : This compound, as a precursor in carfentanil synthesis, undergoes transformation into methyl and ethyl esters. An efficient two-step transformation of related amides to esters, using Meerwein's reagent, was developed (Kiessling & McClure, 1997).

  • Intermediate in Pharmaceutical Synthesis : An optimized synthesis of this compound, starting from 1-benzylpiperidin-4-one, has been developed. It serves as a key intermediate in the synthesis of new generation narcotic analgesics like remifentanil and novel fentanyl analogues (Kiricojevic et al., 2002).

Metabolism and Pharmacology

  • Metabolite Identification in Animals : The compound has been studied in the context of its metabolism in animals. For example, its major equine urinary metabolite was identified, which is important for understanding its pharmacokinetics and potential for abuse in racing horses (Lehner et al., 2000).

  • Role in Oxidative Metabolism : Research on carfentanil highlighted the role of human cytochrome P450 isozymes in the oxidative metabolism of this compound, providing insights into its metabolic pathways and potential interactions (Kong & Walz, 2021).

Chemical Properties and Reactions

  • Reactivity and Synthesis Studies : The reactivity of related esters and their roles in various chemical reactions have been extensively studied. These studies provide insights into the compound's chemical properties and potential for synthesis (Casy et al., 1961).

  • Development of Novel Derivatives : Research on the synthesis of novel derivatives of this compound, including methyl esters, has been conducted. These studies expand the potential applications of the compound in various fields of chemistry and pharmacology (Matulevičiūtė et al., 2021).

properties

IUPAC Name

methyl 4-anilino-1-(2-phenylethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-25-20(24)21(22-19-10-6-3-7-11-19)13-16-23(17-14-21)15-12-18-8-4-2-5-9-18/h2-11,22H,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQWTLUCYHGSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101342802
Record name Methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenethyl-4-(phenylamino)piperidine-4-carboxylic acid methyl ester

CAS RN

61085-55-0
Record name Methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101342802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 62.3 parts of 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylic acid, sodium salt in 28.4 parts of iodomethane is stirred and heated to 100° C. After cooling to 10° C., there are added dropwise 340 parts of hexamethylphosphoric triamide (slightly exothermic reaction). Upon completion, stirring is continued for 24 hours at room temperature. The reaction mixture is poured onto water (800 parts) and the product is extracted with methylbenzene. The extract is washed with water, dried, filtered and evaporated. The oily residue solidifies on triturating in 2,2'-oxybispropane. The product is filtered off and crystallized from 2,2'-oxybispropane, yielding methyl 4-(phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate; mp. 94.9° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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